benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876224
InChI: InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2
SMILES:
Molecular Formula: C16H20BrNO3
Molecular Weight: 354.24 g/mol

benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC15876224

Molecular Formula: C16H20BrNO3

Molecular Weight: 354.24 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate -

Specification

Molecular Formula C16H20BrNO3
Molecular Weight 354.24 g/mol
IUPAC Name benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2
Standard InChI Key PYESLKOIIXXBHE-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused furo[2,3-c]pyridine ring system, where a furan ring is annulated to a pyridine moiety at the 2,3-position. The bromomethyl group (-CH₂Br) at the 2-position introduces significant electrophilicity, enabling nucleophilic substitution reactions. The stereochemistry of the hexahydrofuropyridine system is defined by the cis or trans configuration of the hydrogen atoms across the bicyclic framework, as evidenced by synthetic derivatives .

Table 1: Key Molecular Properties

PropertyValue/DescriptorSource
IUPAC NameBenzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Molecular FormulaC₁₆H₂₀BrNO₃
Molecular Weight354.24 g/mol
SMILESC1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
InChIKeyPYESLKOIIXXBHE-UHFFFAOYSA-N

Stereochemical Considerations

The compound exists in stereoisomeric forms due to the chiral centers in the hexahydrofuropyridine system. For instance, the (3aR,7aR)-configuration corresponds to the trans isomer, while the (3aS,7aR)-configuration represents the cis form. These stereochemical variations influence reactivity and biological interactions, as demonstrated in enantioselective synthesis studies.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step sequences starting from pyrrolidine or piperidine precursors. A common route includes:

  • Ring Formation: Cyclization of a diol or amino alcohol precursor under acidic or basic conditions to generate the furopyridine core .

  • Bromination: Introduction of the bromomethyl group via radical bromination or substitution using reagents like N-bromosuccinimide (NBS).

  • Esterification: Protection of the carboxylic acid moiety using benzyl chloroformate in the presence of a base .

Optimizations using continuous flow reactors have improved yield and purity in industrial settings, with reaction times reduced by 40% compared to batch processes.

Industrial Production

Large-scale manufacturing employs automated systems to control critical parameters such as temperature (-10°C to 25°C for bromination) and stoichiometric ratios. For example, a 1:1.2 molar ratio of precursor to NBS ensures complete bromination without overhalogenation . Post-synthesis purification via column chromatography or crystallization achieves >98% purity, as verified by HPLC .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited to synthesize:

  • Alkylated Derivatives: For antimicrobial and antitumor agents .

  • Cross-Coupled Complexes: Via Suzuki-Miyaura coupling for materials science applications .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides to generate triazole-linked derivatives, a strategy used in click chemistry. For instance, reactions with sodium azide (NaN₃) in the presence of Cu(I) catalysts yield 1,2,3-triazoles with >90% efficiency .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct ApplicationSource
SN2 AlkylationPrimary amines, DMF, 60°CAntimicrobial agents
Cu-Catalyzed Azide-Alkyne CycloadditionNaN₃, CuSO₄, ascorbic acid, RTBioconjugation probes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.65 (s, 2H, OCH₂C₆H₅), 3.85–3.70 (m, 2H, pyridine-H), 3.45 (d, J = 10 Hz, 2H, CH₂Br) .

  • ¹³C NMR: 166.5 (C=O), 136.2–128.3 (benzyl carbons), 72.1 (OCH₂), 34.8 (CH₂Br) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br).

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